sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate
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Overview
Description
Sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate is a nucleotide analog. This compound is a derivative of nucleotides, which are the building blocks of nucleic acids such as DNA and RNA. It plays a crucial role in various biochemical processes and is often used in scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate typically involves the following steps:
Formation of the nucleoside: The nucleoside is synthesized by coupling a pyrimidine base with a sugar moiety. This is usually achieved through a glycosylation reaction.
Phosphorylation: The nucleoside is then phosphorylated to form the nucleotide
Sodium salt formation: The final step involves the conversion of the nucleotide into its sodium salt form. This is typically done by neutralizing the nucleotide with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: This compound can also undergo reduction reactions, gaining electrons and forming reduced products.
Substitution: It can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nucleotides, while reduction may produce reduced nucleotides.
Scientific Research Applications
Sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies of DNA and RNA synthesis and function.
Medicine: It is investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of nucleic acid-based products and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate involves its incorporation into nucleic acids. It can act as a substrate for DNA and RNA polymerases, leading to the synthesis of nucleic acids. The compound can also interfere with the function of enzymes involved in nucleic acid metabolism, thereby exerting its effects.
Comparison with Similar Compounds
Sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate can be compared with other nucleotide analogs such as:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Thymidine triphosphate (TTP): A nucleotide used in DNA synthesis.
Cytidine triphosphate (CTP): A nucleotide involved in RNA synthesis.
The uniqueness of this compound lies in its specific structure and the presence of the pyrimidine base, which imparts distinct biochemical properties.
Properties
Molecular Formula |
C9H12N3NaO8P- |
---|---|
Molecular Weight |
344.17 g/mol |
IUPAC Name |
sodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/q;+1/p-2/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
AJCAHIYEOVKFDR-IAIGYFSYSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+] |
Origin of Product |
United States |
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